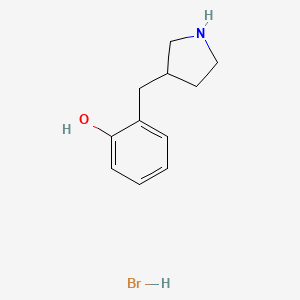

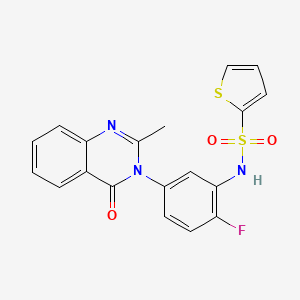

![molecular formula C14H20N2O3S B2497375 N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1334036-39-3](/img/structure/B2497375.png)

N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Sulfonamides, including N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, can be synthesized through various chemical pathways. One common approach involves the reaction of sulfonamide functional groups with alkynes to create diverse sulfonamide derivatives. This process often employs direct C–N bond formation techniques, which have gained attention due to their efficiency and the ability to bypass certain toxic intermediates traditionally involved in sulfonamide synthesis (Ghosh, Pal, & Hajra, 2023).

Molecular Structure Analysis

The molecular structure of sulfonamides like this compound is characterized by the presence of a sulfonamide group (-SO2NH2), which is key to their biological activity and interaction with biological targets. The structural diversity offered by sulfonamide derivatives allows for a wide range of biological activities and applications in drug design and development (Zhao et al., 2018).

Chemical Reactions and Properties

Sulfonamides, including the compound , participate in various chemical reactions that are central to their bioactivity. These reactions often involve the formation or breaking of the sulfonamide bond, influencing the compound's pharmacological properties. Sulfonamide derivatives have been shown to interact with a range of biological targets through different mechanisms, contributing to their broad spectrum of activity (El-Qaliei et al., 2020).

Aplicaciones Científicas De Investigación

Antiviral Applications

A study by Buerger et al. (2001) focused on a novel nonnucleoside inhibitor with structural similarities to N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, targeting cytomegalovirus (CMV) DNA maturation. This compound, identified as BAY 38-4766, exhibits selective inhibition of CMV replication without affecting viral DNA synthesis or transcription and translation processes. It was found to interfere with viral DNA maturation and packaging, indicating its potential as a therapeutic agent against CMV infections (Buerger et al., 2001).

Antibacterial Resistance

Research on trimethoprim and sulfonamide resistance outlines the mechanisms through which bacteria develop resistance to these synthetic antibacterial agents. Given the structural and functional similarities with this compound, understanding these resistance mechanisms is crucial for developing new compounds with improved efficacy against resistant bacterial strains (Huovinen et al., 1995).

Pharmacological Innovations

Tan et al. (2014) demonstrated the application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcasing the versatility of sulfonylamino compounds in drug development. This method provides an efficient approach to synthesizing pharmacologically relevant compounds, highlighting the potential of this compound analogs in creating new therapeutic agents (Tan et al., 2014).

Agricultural and Environmental Impacts

Omokawa et al. (1985) explored the herbicidal activity of α-phenylsulfonyl propanamides, revealing the agricultural applications of sulfonylamino compounds. Some α-phenylsulfonyl propanamides demonstrated high herbicidal activity against paddy weeds without affecting rice plants, suggesting the environmental significance of these compounds in managing weed growth in agricultural settings (Omokawa et al., 1985).

Propiedades

IUPAC Name |

N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,13(17)16(3)4)15-20(18,19)11-10-12-8-6-5-7-9-12/h5-11,15H,1-4H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSFDHODRJCGDC-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

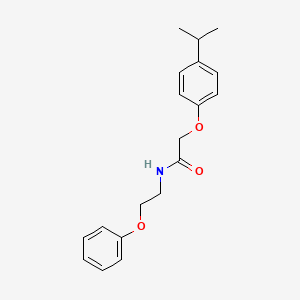

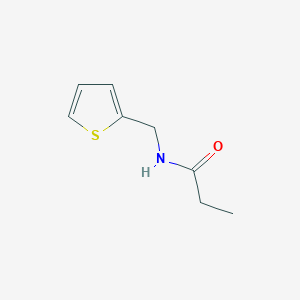

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)

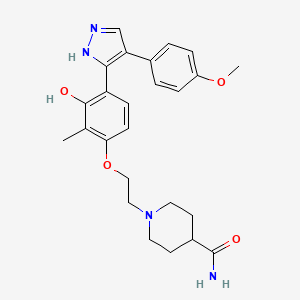

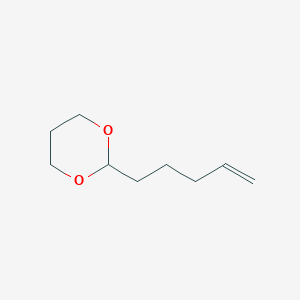

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)

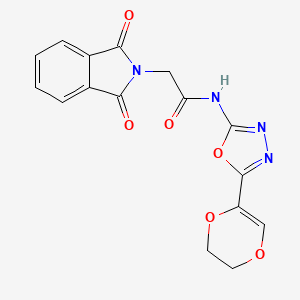

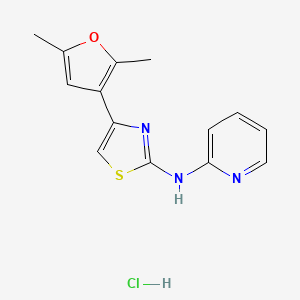

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)